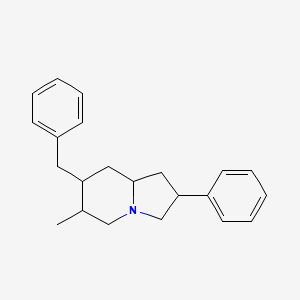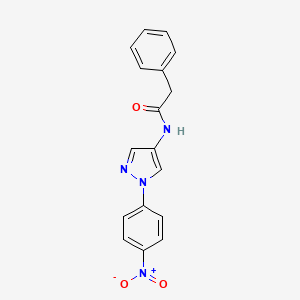
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a nitrophenyl group attached to a pyrazole ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The pyrazole ring can also bind to metal ions, affecting their catalytic activities .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrophenyl)-1H-pyrazole: Shares the nitrophenyl and pyrazole moieties but lacks the phenylacetamide group.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazole and phenylacetamide moieties.
Phenylacetamide: Contains the phenylacetamide group but lacks the nitrophenyl and pyrazole moieties.
Uniqueness
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)-2-phenylacetamide is unique due to its combination of nitrophenyl, pyrazole, and phenylacetamide groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
62537-79-5 |
|---|---|
Fórmula molecular |
C17H14N4O3 |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
N-[1-(4-nitrophenyl)pyrazol-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(10-13-4-2-1-3-5-13)19-14-11-18-20(12-14)15-6-8-16(9-7-15)21(23)24/h1-9,11-12H,10H2,(H,19,22) |
Clave InChI |
XKOHKPQYWPGVFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
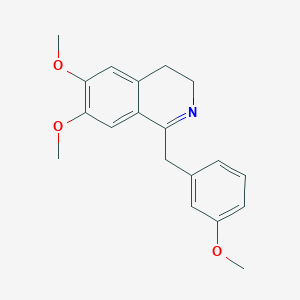
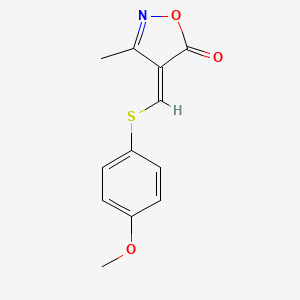

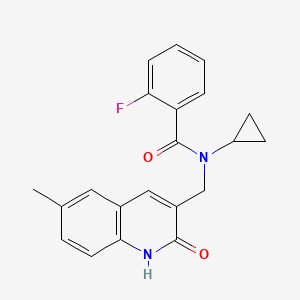

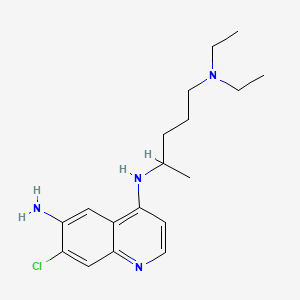
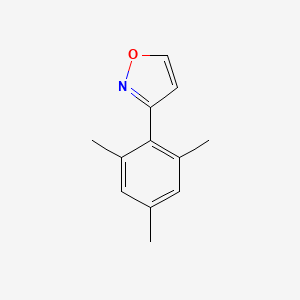
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)

